Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate
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Overview
Description
Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a pyridine ring, and a carbamoyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 3-amino-5-(pyridin-3-ylcarbamoyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoic acid.
Scientific Research Applications
Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-3-ylcarbamoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the pyridin-3-ylcarbamoyl group, making it less versatile in biological applications.
Methyl 3-amino-5-(pyridin-3-ylcarbamoyl)benzoate:
3-nitro-5-(pyridin-3-ylcarbamoyl)benzoic acid: The hydrolyzed form with different solubility and reactivity properties.
Uniqueness
Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and pyridin-3-ylcarbamoyl groups allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)10-5-9(6-12(7-10)17(20)21)13(18)16-11-3-2-4-15-8-11/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVPPIVKDITDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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